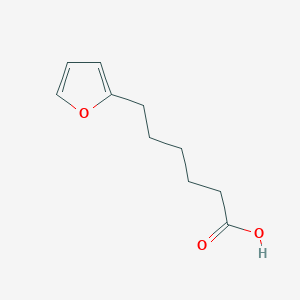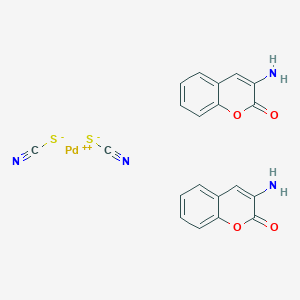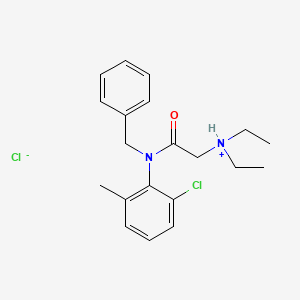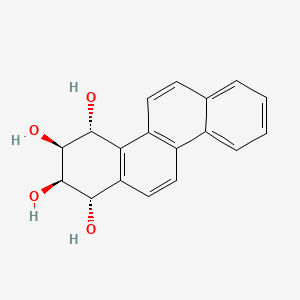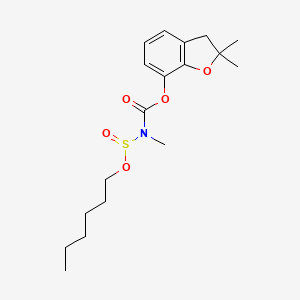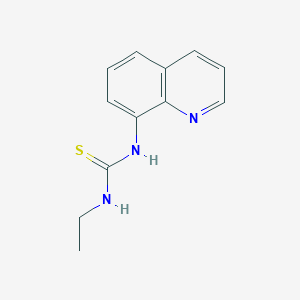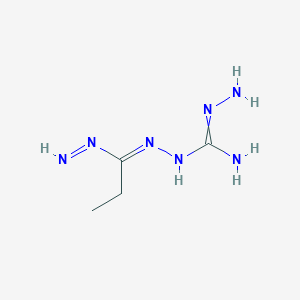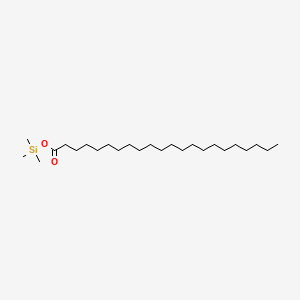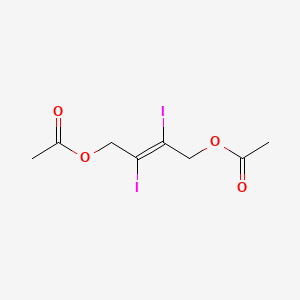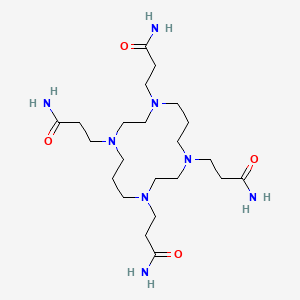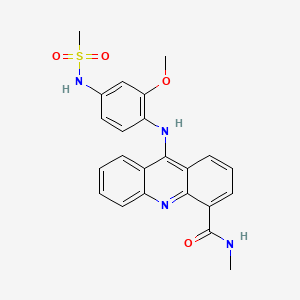
4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- involves several stepsThe reaction conditions typically involve the use of high-performance liquid chromatography for purification
Chemical Reactions Analysis
4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various functional groups on the acridinecarboxamide structure.
Biology: The compound is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: It has shown potential as an anticancer agent, particularly against solid tumors.
Mechanism of Action
The mechanism of action of 4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell death. It targets specific molecular pathways involved in cell proliferation and apoptosis, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- is unique compared to other similar compounds due to its enhanced activity against solid tumors. Similar compounds include:
Amsacrine: A clinical antileukemia drug with a similar structure but less activity against solid tumors.
CI-921: An analogue of amsacrine with improved solid tumor activity, similar to 4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl-. The uniqueness of 4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N-methyl- lies in its specific functional groups that enhance its anticancer properties.
Properties
CAS No. |
76708-55-9 |
|---|---|
Molecular Formula |
C23H22N4O4S |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
9-[4-(methanesulfonamido)-2-methoxyanilino]-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O4S/c1-24-23(28)17-9-6-8-16-21(15-7-4-5-10-18(15)25-22(16)17)26-19-12-11-14(13-20(19)31-2)27-32(3,29)30/h4-13,27H,1-3H3,(H,24,28)(H,25,26) |
InChI Key |
NTXUJEYVGWIFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



